molecular formula C11H11N3O3 B112834 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 60664-01-9

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B112834
CAS No.: 60664-01-9
M. Wt: 233.22 g/mol
InChI Key: MXKBISQRMLJVPY-UHFFFAOYSA-N
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Description

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position, a methoxyphenyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrimidine derivative.

Another method involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

    Cyclization: Heating with appropriate reagents under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

    Cyclization: Formation of fused heterocyclic compounds with extended ring systems.

Scientific Research Applications

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methoxy group, which may affect its biological activity and solubility.

    6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of a methoxy group, which can influence its reactivity and pharmacokinetic properties.

    6-amino-1-(4-nitrophenyl)pyrimidine-2,4(1H,3H)-dione: The presence of a nitro group can significantly alter its electronic properties and biological activity.

Uniqueness

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can enhance its solubility and potentially improve its pharmacokinetic properties. The methoxy group can also influence the compound’s electronic properties, making it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBISQRMLJVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210515
Record name 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60664-01-9
Record name 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60664-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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